molecular formula C22H18N2O2 B14712018 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione CAS No. 22817-48-7

5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione

Cat. No.: B14712018
CAS No.: 22817-48-7
M. Wt: 342.4 g/mol
InChI Key: SNTYCUWNWFWYKO-UHFFFAOYSA-N
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Description

5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring attached to a naphthoquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthoquinone precursors with piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Naphthoquinone: Shares the quinone moiety but lacks the piperidine ring.

    Piperidine: A basic structure that contributes to the overall activity of the compound.

Uniqueness

5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is unique due to its combined structural features of quinoline, naphthoquinone, and piperidine. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

22817-48-7

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-piperidin-1-ylnaphtho[2,3-h]quinoline-7,12-dione

InChI

InChI=1S/C22H18N2O2/c25-21-14-7-2-3-8-15(14)22(26)19-17(21)13-18(24-11-4-1-5-12-24)16-9-6-10-23-20(16)19/h2-3,6-10,13H,1,4-5,11-12H2

InChI Key

SNTYCUWNWFWYKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=NC3=C4C(=C2)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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